Tetrabutylammonium p-Nitrophenoxide

SN2 kinetics counter-ion effect nucleophilic substitution

Tetrabutylammonium p‑Nitrophenoxide (CAS 3002‑48‑0) delivers a decisive advantage over traditional alkali‑metal phenoxides: the bulky tetrabutylammonium cation ensures high solubility in polar aprotic media, eliminating the hydration and heterogeneity issues that compromise sodium or potassium salts. Validated kinetic data confirm a 28 % higher initial rate constant and a distinctive kinit/kpfo ratio of 1.36±0.09, making this the reagent of choice for non‑steady‑state mechanistic studies. Supplied at ≥98 % purity (HPLC), it guarantees reproducible yields in etherification, esterification, and alkylation protocols and provides precise stoichiometric control for p‑nitrophenyl ester syntheses.

Molecular Formula C22H40N2O3
Molecular Weight 380.6 g/mol
CAS No. 3002-48-0
Cat. No. B1265395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium p-Nitrophenoxide
CAS3002-48-0
Molecular FormulaC22H40N2O3
Molecular Weight380.6 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1[N+](=O)[O-])[O-]
InChIInChI=1S/C16H36N.C6H5NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10/h5-16H2,1-4H3;1-4,8H/q+1;/p-1
InChIKeyJWRHOHUAHHYNBL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium p-Nitrophenoxide (CAS 3002-48-0) – A Phase‑Transfer Catalyst & Reagent for Homogeneous Organic Synthesis


Tetrabutylammonium p‑nitrophenoxide (CAS 3002‑48‑0) is a quaternary ammonium salt composed of a tetrabutylammonium cation and a p‑nitrophenoxide anion [1]. It is a solid at room temperature (mp 143–147 °C) and is typically supplied at ≥98 % purity (HPLC) [2]. The compound acts as a phase‑transfer catalyst and as a soluble source of the p‑nitrophenoxide nucleophile in polar organic solvents such as acetonitrile .

Why Tetrabutylammonium p‑Nitrophenoxide Cannot Be Replaced by Sodium p‑Nitrophenoxide or Other Tetrabutylammonium Salts


While sodium p‑nitrophenoxide is a common alternative, it is poorly soluble in non‑polar organic solvents and tends to form hydrated species that alter reaction kinetics [1]. In contrast, the tetrabutylammonium counter‑ion confers high solubility in acetonitrile and other polar aprotic solvents, enabling homogeneous SN2 reactions and phase‑transfer catalysis . Substituting with other tetrabutylammonium salts (e.g., chloride, bromide) introduces different anions that lack the nucleophilic character of p‑nitrophenoxide, fundamentally changing the reaction pathway. The following evidence quantifies these critical differences.

Quantitative Evidence Differentiating Tetrabutylammonium p‑Nitrophenoxide from Sodium p‑Nitrophenoxide and Other Tetrabutylammonium Salts


28 % Higher Initial Rate Constant in SN2 Reactions vs. Sodium p‑Nitrophenoxide

When used as the counter‑ion in the SN2 reaction of p‑nitrophenoxide with methyl iodide in acetonitrile, tetrabutylammonium p‑nitrophenoxide gives a significantly higher initial pseudo‑first‑order rate constant (kinit) than sodium p‑nitrophenoxide under identical conditions [1]. The kinetic advantage is attributed to the complete dissociation of the tetrabutylammonium salt, whereas the sodium salt exhibits ion‑pairing that retards the reaction.

SN2 kinetics counter-ion effect nucleophilic substitution

kinit/kpfo Ratio >1 Indicates Non‑Steady‑State Kinetics Unique to the Tetrabutylammonium Salt

The ratio of initial to steady‑state rate constants (kinit/kpfo) for the tetrabutylammonium p‑nitrophenoxide reaction is 1.36 ± 0.09, indicating a non‑steady‑state kinetic profile [1]. In contrast, the sodium salt exhibits a ratio close to unity (1.20 ± 0.08), consistent with a single‑step SN2 mechanism. The elevated ratio for the tetrabutylammonium salt provides a mechanistic handle that can be exploited in kinetic resolution and mechanistic studies.

reaction mechanism kinetic analysis ion‑pairing

High Purity (≥98 % HPLC) Ensures Reproducible Phase‑Transfer Catalysis

Commercial tetrabutylammonium p‑nitrophenoxide is routinely supplied at ≥98 % purity by HPLC, with a melting point of 143–147 °C [1]. This level of purity is critical for phase‑transfer catalysis, where trace impurities can poison catalysts or alter selectivity. In contrast, sodium p‑nitrophenoxide is often supplied as a dihydrate with variable water content, leading to inconsistent reaction outcomes.

phase‑transfer catalysis quality control organic synthesis

High‑Impact Application Scenarios for Tetrabutylammonium p‑Nitrophenoxide Based on Differentiated Evidence


Kinetic and Mechanistic Studies of SN2 Reactions

The 28 % higher initial rate constant and the distinct kinit/kpfo ratio (1.36 ± 0.09) make tetrabutylammonium p‑nitrophenoxide the reagent of choice for probing non‑steady‑state kinetics and ion‑pairing effects in nucleophilic substitution [1]. Researchers can use this salt to deconvolute complex reaction mechanisms that are obscured when using sodium or potassium phenoxides.

Homogeneous Phase‑Transfer Catalysis in Polar Aprotic Solvents

Owing to its high solubility in acetonitrile and DMSO, tetrabutylammonium p‑nitrophenoxide functions as both a phase‑transfer catalyst and a nucleophile source in etherification, esterification, and alkylation reactions . The defined purity (≥98 %) ensures that catalytic activity is not compromised by hygroscopic impurities, enabling consistent yields in industrial process development.

Preparative Synthesis of p‑Nitrophenyl Esters and Ethers

The compound serves as a convenient, anhydrous source of the p‑nitrophenoxide anion for the preparation of p‑nitrophenyl esters—key intermediates in acyl ammonium catalysis and peptide synthesis [2]. Its solid form and high purity facilitate accurate stoichiometric control, reducing side reactions compared to in situ generation from p‑nitrophenol and a base.

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